molecular formula C20H12F3NS B14159572 4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole CAS No. 52833-75-7

4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole

Cat. No.: B14159572
CAS No.: 52833-75-7
M. Wt: 355.4 g/mol
InChI Key: JRFXVUDSLKGVQO-UHFFFAOYSA-N
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Description

4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzothiopyranoindoles, which are characterized by a fused ring system containing sulfur and nitrogen atoms. The trifluoromethyl group attached to the benzene ring enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole typically involves multi-step organic reactions. One common method includes the condensation of 7-trifluoromethyl and 8-trifluoromethyl 1thiochroman-4-one with appropriate indole derivatives . The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Trifluoromethyl-1-thiochroman-4-one
  • 8-Trifluoromethyl-1-thiochroman-4-one
  • 6H-Benzo[4,5]thieno[2,3-b]indole

Uniqueness

4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for various applications compared to its analogs .

Properties

CAS No.

52833-75-7

Molecular Formula

C20H12F3NS

Molecular Weight

355.4 g/mol

IUPAC Name

18-(trifluoromethyl)-20-thia-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17-nonaene

InChI

InChI=1S/C20H12F3NS/c21-20(22,23)15-7-3-6-13-18-14(10-25-19(13)15)17-12-5-2-1-4-11(12)8-9-16(17)24-18/h1-9,24H,10H2

InChI Key

JRFXVUDSLKGVQO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C(S1)C(=CC=C3)C(F)(F)F)NC4=C2C5=CC=CC=C5C=C4

Origin of Product

United States

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